N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine
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Overview
Description
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine is a versatile chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound is known for its high purity and unique blend of properties, making it valuable for various laboratory experiments and research endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of diethylamine with 4-methylcyclohexanone, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but with different alkyl groups.
N,N’-Diethyl-1,2-cyclohexanediamine: Similar cyclic structure but different substituents.
N-Methylethylenediamine: Contains a methyl group instead of ethyl groups
Uniqueness
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine stands out due to its specific combination of diethyl and 4-methylcyclohexyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and performance .
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
CPOIJZYMWMEZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C |
Origin of Product |
United States |
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